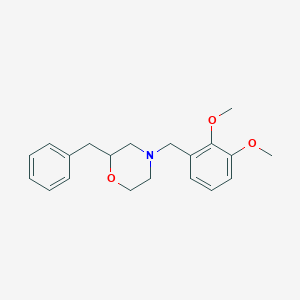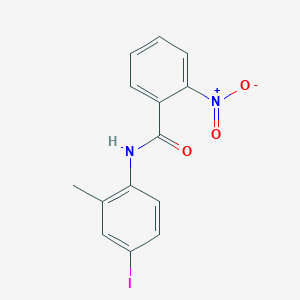![molecular formula C14H18N2O B6056239 N-[4-(cyanomethyl)phenyl]hexanamide](/img/structure/B6056239.png)
N-[4-(cyanomethyl)phenyl]hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(cyanomethyl)phenyl]hexanamide, also known as CX614, is a potent positive allosteric modulator of AMPA receptors. AMPA receptors are a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. CX614 is a synthetic compound that was first synthesized in 1996 by a team of researchers at Cortex Pharmaceuticals.
Wirkmechanismus
N-[4-(cyanomethyl)phenyl]hexanamide acts as a positive allosteric modulator of AMPA receptors. It binds to a site on the receptor that is distinct from the glutamate binding site and enhances the response of the receptor to glutamate. This leads to an increase in the strength of synaptic transmission and the induction of LTP.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]hexanamide has been shown to have a range of biochemical and physiological effects. It has been shown to enhance synaptic transmission in the hippocampus, increase the density of AMPA receptors in the membrane, and increase the phosphorylation of several proteins involved in LTP. N-[4-(cyanomethyl)phenyl]hexanamide has also been shown to enhance memory consolidation and retrieval in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(cyanomethyl)phenyl]hexanamide has several advantages for lab experiments. It is a potent and selective modulator of AMPA receptors, which makes it a useful tool for studying the role of these receptors in synaptic plasticity and learning and memory. N-[4-(cyanomethyl)phenyl]hexanamide is also stable and can be easily synthesized in large quantities.
One limitation of N-[4-(cyanomethyl)phenyl]hexanamide is that it is not selective for a particular subtype of AMPA receptor. It also has a relatively short half-life, which means that it may not be suitable for long-term experiments.
Zukünftige Richtungen
There are several future directions for research on N-[4-(cyanomethyl)phenyl]hexanamide. One area of interest is the development of more selective modulators of AMPA receptors that can target specific subtypes of the receptor. Another area of interest is the potential therapeutic applications of N-[4-(cyanomethyl)phenyl]hexanamide for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Finally, there is interest in the development of N-[4-(cyanomethyl)phenyl]hexanamide analogs that have improved pharmacological properties such as longer half-lives and increased potency.
Synthesemethoden
The synthesis of N-[4-(cyanomethyl)phenyl]hexanamide involves several steps. The starting material for the synthesis is 4-cyanobenzyl bromide, which is reacted with 1-hexylamine to form N-[4-(cyanomethyl)phenyl]hexanamine. This intermediate is then reacted with acetic anhydride to form N-[4-(acetyloxymethyl)phenyl]hexanamide. Finally, the acetyl group is removed using sodium hydroxide to yield N-[4-(cyanomethyl)phenyl]hexanamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(cyanomethyl)phenyl]hexanamide has been extensively studied for its potential therapeutic applications. It has been shown to enhance long-term potentiation (LTP) in the hippocampus, a brain region that is critical for learning and memory. LTP is a process that strengthens the connections between neurons and is thought to be the cellular basis of learning and memory.
Eigenschaften
IUPAC Name |
N-[4-(cyanomethyl)phenyl]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-2-3-4-5-14(17)16-13-8-6-12(7-9-13)10-11-15/h6-9H,2-5,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNYNTSQXPXLDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]hexanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(trifluoromethyl)-1-piperidinyl]nicotinamide](/img/structure/B6056157.png)
![[1-[3-(1H-pyrazol-1-yl)propyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B6056161.png)

![N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6056187.png)
![1-(2-fluorobenzyl)-6-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6056189.png)

![N-[1-(4-fluorophenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B6056205.png)
![4-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6056213.png)

![2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol](/img/structure/B6056245.png)


![2-hydroxy-3-methoxybenzaldehyde {6-[(2,3-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B6056266.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6056274.png)